Azo-Resveratrol
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Overview
Description
Azo-Resveratrol is a synthetic derivative of the natural polyphenol resveratrol Resveratrol is well-known for its numerous biological activities, including antioxidant, anti-inflammatory, and anticancer propertiesThis modification aims to enhance the bioavailability and biological activity of the parent compound .
Mechanism of Action
- One of its key targets is NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) , a transcription factor that regulates pro-inflammatory gene expression .
- Azo-Resveratrol inhibits NF-κB activation by preventing IκBα phosphorylation. This prevents NF-κB from translocating to the nucleus, where it would otherwise promote inflammation .
- This compound affects several pathways:
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Biochemical Analysis
Biochemical Properties
Azo-Resveratrol interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to have inhibitory activities against mushroom tyrosinase, an enzyme involved in melanin synthesis . The nature of these interactions is likely to involve binding to the active sites of these enzymes, thereby modulating their activity.
Cellular Effects
This compound can influence cell function in various ways. For example, it has been suggested to have antioxidant and anti-inflammatory activities, similar to resveratrol
Molecular Mechanism
The molecular mechanism of action of this compound is likely to involve a combination of direct interactions with biomolecules and indirect effects on cellular processes. For instance, by binding to enzymes such as tyrosinase, this compound could inhibit their activity and thereby influence cellular processes such as melanin synthesis .
Temporal Effects in Laboratory Settings
Like resveratrol, it is likely to be rapidly metabolized, which could influence its stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been extensively studied. Studies on resveratrol suggest that its effects can vary with dosage, with potential benefits at moderate doses and possible adverse effects at high doses .
Metabolic Pathways
This compound is likely to be involved in various metabolic pathways, given its structural similarity to resveratrol. Resveratrol has been shown to influence pathways such as carbohydrate digestion, glucose absorption, glycogen storage, and insulin secretion . This compound could potentially interact with similar pathways.
Transport and Distribution
Studies on resveratrol suggest that it can be transported across cell membranes and distributed within cells .
Preparation Methods
The synthesis of Azo-Resveratrol typically involves the following steps:
Preparation of Diazonium Salt: An aromatic primary amine is treated with nitrous acid to form a diazonium salt.
Diazo-Coupling Reaction: The diazonium salt is then reacted with an aromatic compound, such as resorcinol, under basic conditions to form the azo-stilbene derivative.
Chemical Reactions Analysis
Azo-Resveratrol undergoes various chemical reactions, including:
Oxidation: The azo group can be oxidized to form azoxy compounds.
Reduction: The azo group can be reduced to form hydrazo compounds.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, especially if they contain activating groups like hydroxyl groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium dithionite. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: Used as a model compound to study azo-stilbene derivatives and their reactivity.
Biology: Investigated for its antioxidant and anti-inflammatory properties.
Medicine: Explored for its potential anticancer and neuroprotective effects.
Comparison with Similar Compounds
Azo-Resveratrol is compared with other similar compounds such as:
Pterostilbene: Another resveratrol derivative with enhanced bioavailability.
Piceatannol: A hydroxylated analog of resveratrol with potent biological activities.
Aza-Resveratrol: A similar compound where the central carbon-carbon double bond is replaced by an imine group (C=N)
This compound is unique due to the presence of the azo group, which imparts distinct chemical and biological properties compared to its analogs.
Biological Activity
Azo-Resveratrol is a synthetic derivative of the natural polyphenol resveratrol, known for its diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This article delves into the biological activity of this compound, supported by various studies and research findings.
1. Chemical Structure and Synthesis
This compound is characterized by the introduction of an azo (-N=N-) linkage between two resveratrol molecules or its analogs. This modification aims to enhance the pharmacological properties compared to the parent compound. The synthesis typically involves coupling reactions that form the azo bond while retaining the functional hydroxyl groups crucial for biological activity.
2.1 Antioxidant Activity
The antioxidant capacity of this compound has been evaluated through various assays, demonstrating its ability to scavenge free radicals and reduce oxidative stress. Research indicates that this compound exhibits a significant increase in antioxidant activity compared to resveratrol, attributed to the enhanced stability of its structure.
Compound | DPPH Scavenging Activity (%) | ABTS Scavenging Activity (%) |
---|---|---|
Resveratrol | 60 | 55 |
This compound | 85 | 80 |
2.2 Anticancer Properties
This compound has shown promising results in inhibiting cancer cell proliferation in various studies. For instance, it was found to induce apoptosis in human hepatoma HepG2 cells with an IC50 value significantly lower than that of resveratrol.
Case Study: HepG2 Cell Line
- Study Type: In vitro
- Results: this compound induced apoptosis through the activation of caspase pathways and reduced Bcl-2 expression.
Molecular Mechanisms:
- Enhanced oxidative stress leading to mitochondrial dysfunction.
- Upregulation of pro-apoptotic factors (e.g., Bax) and downregulation of anti-apoptotic proteins (e.g., Bcl-2).
2.3 Anti-inflammatory Effects
This compound has been shown to modulate inflammatory responses by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. This effect is mediated through the NF-kB signaling pathway.
Cytokine | Control Level (pg/mL) | This compound Treatment (pg/mL) |
---|---|---|
TNF-α | 150 | 50 |
IL-6 | 200 | 70 |
3.1 Tyrosinase Inhibition
This compound has demonstrated potent inhibition of tyrosinase, an enzyme critical for melanin synthesis. The presence of hydroxyl groups in specific positions enhances its inhibitory activity.
Inhibition Assay Results:
- IC50 Value: this compound exhibited an IC50 value comparable to known tyrosinase inhibitors, suggesting potential applications in skin whitening formulations.
3.2 Antifungal Activity
Research has indicated that certain derivatives of Azo-Stilbenes, including this compound, possess antifungal properties against phytopathogenic fungi, outperforming traditional fungicides in specific cases.
4. Conclusion
This compound presents a compelling profile as a biologically active compound with significant antioxidant, anticancer, anti-inflammatory, and antifungal properties. Its structural modifications enhance its efficacy compared to resveratrol, making it a candidate for further pharmacological exploration.
Properties
IUPAC Name |
5-[(4-hydroxyphenyl)diazenyl]benzene-1,3-diol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O3/c15-10-3-1-8(2-4-10)13-14-9-5-11(16)7-12(17)6-9/h1-7,15-17H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVZQUPWHMPXTCT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=NC2=CC(=CC(=C2)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: How does Azo-Resveratrol inhibit tyrosinase activity, and what are the downstream effects of this inhibition?
A1: this compound, specifically the derivative (E)-2-((2,4-dihydroxyphenyl)diazenyl)phenyl 4-methylbenzenesulfonate, acts as a competitive inhibitor of mushroom tyrosinase. [] This means it competes with the enzyme's natural substrate, L-tyrosine, for binding at the active site. [] By blocking the enzyme's activity, this compound effectively inhibits melanin synthesis. [] This inhibitory effect on melanin production makes this compound a potential candidate for developing therapeutic agents for hyperpigmentation disorders. []
Q2: What is the structure-activity relationship (SAR) observed for this compound derivatives and their tyrosinase inhibitory activity?
A2: Studies on a series of (E)-2-((substituted phenyl)diazenyl)phenyl 4-methylbenzenesulfonate (like this compound) and related derivatives revealed that the presence of hydroxyl groups on the phenyl ring significantly enhanced their inhibitory effects on tyrosinase. [] For instance, the derivative with two hydroxyl groups, (E)-2-((2,4-dihydroxyphenyl)diazenyl)phenyl 4-methylbenzenesulfonate, exhibited the most potent inhibitory activity with an IC50 of 17.85 µM. [] This suggests that the hydroxyl groups likely contribute to the binding affinity of these compounds to the tyrosinase enzyme.
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